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Compound of Interest

Compound Name: 2-Iodo-2-methylbutane

Cat. No.: B1604862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-iodo-2-methylbutane, also known as

tert-amyl iodide, a valuable reagent in organic synthesis. This document covers its chemical

identity, physical and spectral properties, a detailed experimental protocol for its synthesis, and

its key applications.

Chemical Identity and Synonyms
2-Iodo-2-methylbutane is a tertiary alkyl iodide. Its unique structure makes it a useful

intermediate in various organic transformations.

CAS Number: 594-38-7[1]

Synonyms:

tert-Amyl iodide[1]

2-Methyl-2-iodobutane[1]

Butane, 2-iodo-2-methyl-[1]

tert-Pentyl iodide

Amyl iodide, tertiary
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Physicochemical Properties
A summary of the key physical and chemical properties of 2-iodo-2-methylbutane is

presented in the table below.

Property Value Reference

Molecular Formula C5H11I [1]

Molecular Weight 198.05 g/mol [1]

Appearance Colorless liquid [2]

Boiling Point 126.2 °C at 760 mmHg

Density 1.524 g/cm³

Refractive Index 1.498

Solubility Limited solubility in water [2]

Spectral Data
Detailed spectral data is crucial for the identification and characterization of 2-iodo-2-
methylbutane.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-iodo-2-methylbutane is relatively simple due to the high

symmetry of the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.95 Singlet 9H (CH₃)₃C-

Note: The exact chemical shift can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1604862?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_616-14-8_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_616-14-8_1HNMR.htm
https://www.docbrown.info/page06/spectra2/2-iodo-2-methylpropane-ms.htm
https://www.docbrown.info/page06/spectra2/2-iodo-2-methylpropane-ms.htm
https://www.benchchem.com/product/b1604862?utm_src=pdf-body
https://www.benchchem.com/product/b1604862?utm_src=pdf-body
https://www.benchchem.com/product/b1604862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The carbon-13 NMR spectrum provides information about the carbon framework of the

molecule.

Chemical Shift (δ) ppm Assignment

~43.4 CH₃

~40.4 -C-I

Mass Spectrometry
The mass spectrum of 2-iodo-2-methylbutane shows a characteristic fragmentation pattern.

The molecular ion peak is often weak due to the facile cleavage of the C-I bond.[2]

m/z Ion Comments

184 [C₅H₁₁I]⁺
Molecular Ion (M⁺), often

weak.[2]

127 [I]⁺
Iodine cation, a characteristic

peak for iodo-compounds.[2]

57 [C₄H₉]⁺

tert-Butyl cation, often the

base peak due to its stability.

[2]

Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional

groups present in the molecule.

Wavenumber (cm⁻¹) Vibration

~2975-2845 C-H stretching (alkane)

~1470-1365 C-H bending (alkane)

~1255-1200 C-C skeletal vibrations of the tertiary alkyl group

~600-500 C-I stretching
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Experimental Protocols: Synthesis of 2-Iodo-2-
methylbutane
The synthesis of 2-iodo-2-methylbutane from 2-methyl-2-butanol is a classic example of an

SN1 reaction.[3] The tertiary alcohol is protonated by a strong acid, which then leaves as a

water molecule to form a stable tertiary carbocation. This carbocation is then attacked by the

iodide nucleophile.

Materials and Reagents
2-Methyl-2-butanol (tert-amyl alcohol)

Concentrated Hydroiodic Acid (HI) or a mixture of Potassium Iodide (KI) and a strong acid

like Phosphoric Acid (H₃PO₄)

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

Saturated aqueous Sodium Chloride (NaCl) solution (brine)

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

Separatory funnel

Round-bottom flask

Distillation apparatus

Reaction Procedure
Reaction Setup: In a separatory funnel, combine 10 mL of 2-methyl-2-butanol with 25 mL of

concentrated hydroiodic acid.

Reaction: Gently swirl the mixture for a few minutes. Then, stopper the funnel and shake for

approximately 5-10 minutes, venting frequently to release any pressure buildup. The reaction

is typically rapid at room temperature.

Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is

the organic product (2-iodo-2-methylbutane), and the lower layer is the aqueous phase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1604862?utm_src=pdf-body
https://www.benchchem.com/product/b1604862?utm_src=pdf-body
https://www.benchchem.com/product/b1604862?utm_src=pdf-body
http://sciencelearningcenter.pbworks.com/w/file/fetch/152231703/14%20synthesis%20of%202-chloro-2-methylbutane.pdf
https://www.benchchem.com/product/b1604862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up:

Carefully separate and discard the lower aqueous layer.

Wash the organic layer with 20 mL of 5% sodium bicarbonate solution to neutralize any

remaining acid. Swirl gently at first to avoid excessive gas evolution, then stopper and

shake, venting frequently. Discard the aqueous layer.

Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to help

remove any dissolved water. Discard the aqueous layer.

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount

of anhydrous calcium chloride or magnesium sulfate to remove residual water. Swirl the flask

and let it stand for 10-15 minutes.

Purification: Decant or filter the dried product into a round-bottom flask. Purify the 2-iodo-2-
methylbutane by simple distillation, collecting the fraction that boils around 126 °C.

Visualizations
SN1 Reaction Mechanism
The following diagram illustrates the SN1 mechanism for the synthesis of 2-iodo-2-
methylbutane from 2-methyl-2-butanol.

Caption: SN1 reaction mechanism for the synthesis of 2-iodo-2-methylbutane.

Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of 2-iodo-2-
methylbutane.
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Start: Reagents

Reaction:
2-Methyl-2-butanol + HI

Phase Separation:
Separatory Funnel

Wash 1:
5% NaHCO₃ solution

Organic Layer

Wash 2:
Saturated NaCl (brine)

Drying:
Anhydrous CaCl₂ or MgSO₄

Purification:
Simple Distillation

Final Product:
2-Iodo-2-methylbutane

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 2-iodo-2-methylbutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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